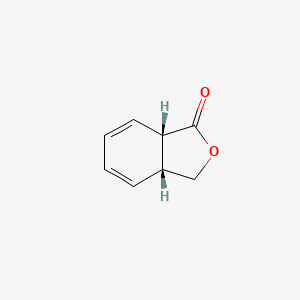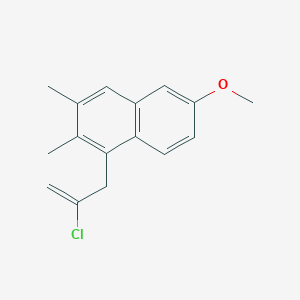
1-(2-Chloroprop-2-en-1-yl)-6-methoxy-2,3-dimethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroprop-2-en-1-yl)-6-methoxy-2,3-dimethylnaphthalene is an organic compound with a complex structure that includes a naphthalene ring substituted with a chloropropenyl group, a methoxy group, and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroprop-2-en-1-yl)-6-methoxy-2,3-dimethylnaphthalene typically involves the reaction of 2-chloroprop-2-en-1-yl derivatives with naphthalene-based compounds. One common method involves the use of hydrazine hydrate and alkali medium to facilitate the reaction . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the reaction efficiency and minimize waste. The use of phase-transfer catalysts and other advanced techniques can further enhance the yield and selectivity of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloroprop-2-en-1-yl)-6-methoxy-2,3-dimethylnaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.
Substitution: The chlorine atom in the chloropropenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-(2-Chloroprop-2-en-1-yl)-6-methoxy-2,3-dimethylnaphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-(2-Chloroprop-2-en-1-yl)-6-methoxy-2,3-dimethylnaphthalene exerts its effects involves interactions with specific molecular targets and pathways. The chloropropenyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of various cellular processes, including enzyme activity and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthalene derivatives with different substituents, such as:
- 1-(2-Chloroprop-2-en-1-yl)naphthalene
- 6-Methoxy-2,3-dimethylnaphthalene
- 1-(2-Chloroprop-2-en-1-yl)-2,3-dimethylnaphthalene
Uniqueness
What sets 1-(2-Chloroprop-2-en-1-yl)-6-methoxy-2,3-dimethylnaphthalene apart from these similar compounds is the specific combination of substituents on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
66405-90-1 |
|---|---|
Fórmula molecular |
C16H17ClO |
Peso molecular |
260.76 g/mol |
Nombre IUPAC |
1-(2-chloroprop-2-enyl)-6-methoxy-2,3-dimethylnaphthalene |
InChI |
InChI=1S/C16H17ClO/c1-10-7-13-9-14(18-4)5-6-15(13)16(12(10)3)8-11(2)17/h5-7,9H,2,8H2,1,3-4H3 |
Clave InChI |
VCJOFRGVLSZERK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC(=C2)OC)C(=C1C)CC(=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


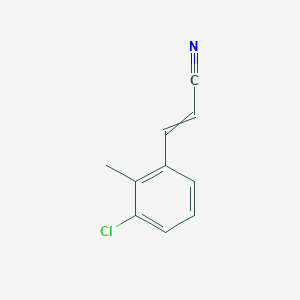
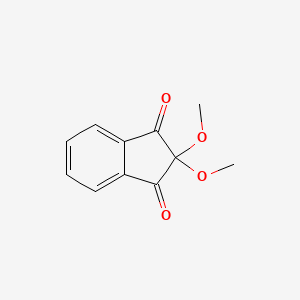
![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
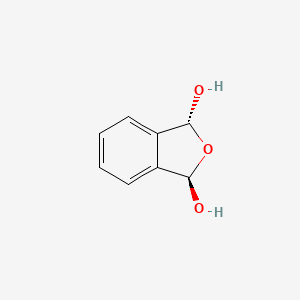
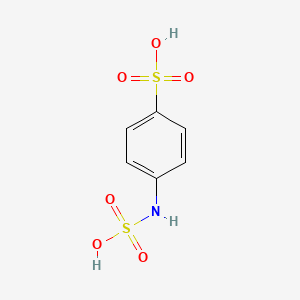
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(4-methyl-1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14484294.png)
![3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B14484295.png)
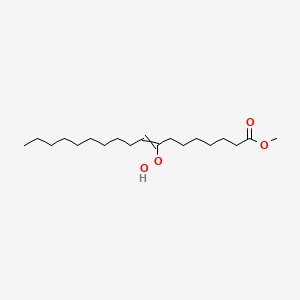
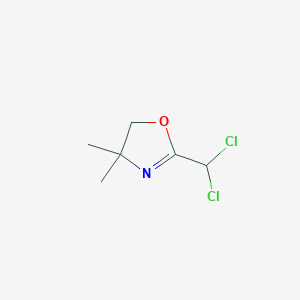
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
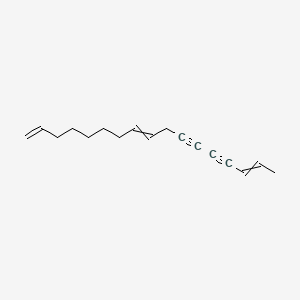
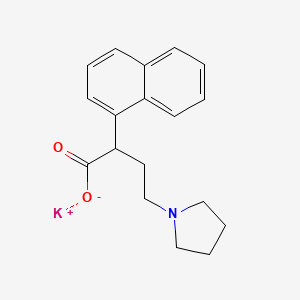
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14484320.png)
